molecular formula C6H9Br B054702 Bicyclo[2.1.1]hexane, 2-bromo- (9CI) CAS No. 120159-43-5

Bicyclo[2.1.1]hexane, 2-bromo- (9CI)

Cat. No.: B054702
CAS No.: 120159-43-5
M. Wt: 161.04 g/mol
InChI Key: BPBRHLYWEZJHFY-UHFFFAOYSA-N
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Description

Bicyclo[211]hexane, 2-bromo-(9CI) is a unique compound characterized by its bicyclic structure, which consists of two fused cyclopropane rings This compound is part of the bicyclo[211]hexane family, known for their strained ring systems and interesting chemical properties

Mechanism of Action

Target of Action

Bicyclo[2.1.1]hexane, 2-bromo-(9CI) is a part of the valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . These structures are playing an increasingly important role in pharmaceutical drug design . .

Mode of Action

The mode of action of Bicyclo[21It’s known that these types of structures can modulate and sometimes improve the solubility, activity, and conformational restriction of candidates . They offer new vector’s angle opportunities , which could potentially influence their interaction with targets.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[21It’s known that these types of structures are used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes , which could imply a role in related biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21The physicochemical properties of similar structures play a fundamental role in modulating these properties .

Result of Action

The specific molecular and cellular effects of Bicyclo[21It’s known that these types of structures are under intense investigation as building blocks for pharmaceutical drug design , which suggests they may have significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[21The synthesis of similar structures can be influenced by external factors such as light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexane, 2-bromo-(9CI) typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, and subsequent bromination introduces the bromine atom at the 2-position. Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .

Industrial Production Methods

Industrial production of bicyclo[2.1.1]hexane, 2-bromo-(9CI) may involve scaling up the photochemical [2+2] cycloaddition process. the use of mercury lamps can be technically challenging and requires specialized equipment . Alternative methods, such as the Lewis acid-catalyzed cycloaddition, offer more scalable and efficient routes for industrial production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane, 2-bromo-(9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.

    Cycloaddition Reactions: The strained ring system makes it a good candidate for cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted bicyclo[2.1.1]hexanes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

Biological Activity

Bicyclo[2.1.1]hexane, 2-bromo- (9CI) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere of ortho-substituted phenyl rings. This article explores the biological activity of this compound, emphasizing its synthesis, incorporation into bioactive compounds, and empirical findings related to its efficacy.

  • Molecular Formula : C6H9Br
  • Molecular Weight : 161.04 g/mol
  • IUPAC Name : (1R,2R,4R)-2-bromobicyclo[2.2.0]hexane

Synthesis and Structural Characteristics

Bicyclo[2.1.1]hexanes are synthesized through various methods, including enantioselective photocatalytic strategies that yield enantioenriched scaffolds suitable for drug development. These compounds serve as saturated bioisosteres of ortho-substituted phenyl rings, which are crucial in enhancing the biological activity of pharmaceuticals.

Case Studies on Bioactive Compounds

Recent studies have demonstrated the incorporation of bicyclo[2.1.1]hexane into several bioactive compounds, particularly fungicides like boscalid, bixafen, and fluxapyroxad. The following table summarizes the biological activities observed in these compounds:

CompoundActivity TypeBiological OutcomeReference
BoscalidAntifungalHigh antifungal activity
BixafenAntifungalComparable efficacy to parent compound
FluxapyroxadAntifungalEnhanced stability and activity
LomitapideLipid-lowering agentReduced lipophilicity
ConivaptanHyponatremia treatmentIncreased metabolic stability

Metabolic Stability

The introduction of bicyclo[2.1.1]hexane into these compounds has shown variable effects on metabolic stability:

  • In conivaptan, the incorporation led to increased metabolic stability.
  • Conversely, for lomitapide and fluxapyroxad, a significant decrease in metabolic stability was noted.

This variability suggests that while bicyclo[2.1.1]hexane can enhance certain pharmacokinetic properties, it may also compromise others depending on the compound's overall structure and function.

The antifungal activity associated with bicyclo[2.1.1]hexane derivatives appears to be linked to their ability to disrupt fungal cell membranes or inhibit specific enzymatic pathways critical for fungal survival. The structural modifications introduced by the bicyclic framework may enhance binding affinity to target sites within the fungal cells.

In Vitro Studies

In vitro studies have shown that 1,2-disubstituted bicyclo[2.1.1]hexanes exhibit significant antifungal properties comparable to their ortho-substituted phenyl counterparts. For instance:

  • Antifungal Testing : The analogs were tested against various fungal strains, demonstrating effective inhibition at concentrations similar to established fungicides.

Stereochemistry Impact

The stereochemistry of bicyclo[2.1.1]hexane derivatives plays a crucial role in their biological activity:

  • Different enantiomers exhibited varying degrees of efficacy in cell viability assays, highlighting the importance of stereochemical control in drug design.

Properties

IUPAC Name

2-bromobicyclo[2.1.1]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBRHLYWEZJHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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